Lipophilicity Modulation: Lower XLogP3 Than Boc‑Aib‑OH Despite Dual Fluorination
The target compound exhibits a computed XLogP3 of 1.1 [1], which is 0.34–0.67 log units lower than Boc‑Aib‑OH (LogP ≈ 1.44 by KowWin estimation; vendor‑reported LogP = 1.77) [2]. This represents a ~2.2‑ to 4.7‑fold reduction in octanol‑water partition coefficient despite carrying two additional fluorine atoms (monoisotopic mass increase of +35.98 Da vs. Boc‑Aib‑OH). The lower lipophilicity is attributable to the electron‑withdrawing β‑fluoro substituent increasing molecular polarity in a manner not achievable with alkyl‑only α,α‑disubstitution.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | Boc‑Aib‑OH: LogP = 1.44 (KowWin est.) to 1.77 (vendor) |
| Quantified Difference | ΔLogP = ‑0.34 to ‑0.67 (2.2‑ to 4.7‑fold lower partition coefficient) |
| Conditions | Computed values (XLogP3‑AA vs. KowWin); experimental LogP not available for target compound |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non‑specific protein binding compared to alkyl‑disubstituted analogs, a critical parameter when selecting building blocks for peptide lead optimization.
- [1] PubChem. Compound Summary for CID 17973762: 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid. XLogP3‑AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/17973762 (accessed 2026-04-30). View Source
- [2] Syxchem.com. N‑叔丁氧羰基‑2‑甲基丙氨酸 (Boc‑Alpha‑Methylalanine). Product listing: LogP = 1.76520. https://www.syxchem.com (accessed 2026-04-30). View Source
